molecular formula C10H12F3N B157048 1-[4-(Trifluoromethyl)phenyl]propan-2-amine CAS No. 1626-74-0

1-[4-(Trifluoromethyl)phenyl]propan-2-amine

Cat. No.: B157048
CAS No.: 1626-74-0
M. Wt: 203.2 g/mol
InChI Key: SUUROQOAYQTBFV-UHFFFAOYSA-N
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Description

1-[4-(Trifluoromethyl)phenyl]propan-2-amine is a substituted amphetamine derivative featuring a trifluoromethyl (-CF₃) group at the para position of the phenyl ring attached to a propan-2-amine backbone. This structural motif confers unique physicochemical properties, including enhanced metabolic stability and lipophilicity due to the strong electron-withdrawing nature of the -CF₃ group . The compound is of interest in medicinal chemistry, particularly in the design of central nervous system (CNS) agents and enzyme inhibitors.

Preparation Methods

Chemoenzymatic Synthesis via Wacker-Tsuji Oxidation and Biotransamination

Wacker-Tsuji Oxidation of Allylbenzenes

The Wacker-Tsuji oxidation serves as a pivotal step in the chemoenzymatic synthesis of 1-[4-(Trifluoromethyl)phenyl]propan-2-amine. This reaction converts allylbenzenes into 1-arylpropan-2-ones through a palladium-catalyzed oxidative process. Key optimizations include:

  • Catalyst System : Pd(TFA)₂ (1–2.5 mol%) with Fe₂(SO₄)₃ or FeCl₃ as terminal oxidants in aqueous media .

  • Solvent Compatibility : MeCN (5% v/v) enhances substrate solubility without inhibiting subsequent enzymatic steps .

  • Temperature and pH : Reactions proceed optimally at 30–60°C and pH <3.5 to prevent Fe(III) precipitation .

For the trifluoromethyl-substituted allylbenzene derivative, elevated temperatures (45–60°C) are required to suppress competitive C=C isomerization, achieving 80–85% yield of 1-[4-(trifluoromethyl)phenyl]propan-2-one (Table 1) .

Table 1: Optimization of Wacker-Tsuji Oxidation for Trifluoromethyl-Substituted Allylbenzene

Catalyst (mol%)Oxidant (equiv)Temp (°C)Time (h)Yield (%)
Pd(TFA)₂ (1)FeCl₃ (3.0)452082
Pd(TFA)₂ (2.5)Fe₂(SO₄)₃ (3.0)601685

Amine Transaminase (ATA)-Catalyzed Biotransamination

The resulting ketone undergoes stereoselective amination using amine transaminases (ATAs). Screening of 31 ATAs identified TA-P1-G06 and TA-M3-H07 as optimal for (S)- and (R)-selective synthesis, respectively . Critical parameters include:

  • Amine Donor : Isopropylamine (5–10 equiv) shifts equilibrium toward amine formation .

  • Solvent Tolerance : MeCN (5% v/v) maintains enzymatic activity while solubilizing hydrophobic substrates .

  • Reaction Time : 12–24 h achieves >90% conversion with >99% enantiomeric excess (ee) .

Table 2: Biotransamination of 1-[4-(Trifluoromethyl)phenyl]propan-2-one

ATADonor (equiv)Time (h)Conversion (%)ee (%)Configuration
TA-P1-G06iPrNH₂ (10)1292>99(S)
TA-M3-H07iPrNH₂ (5)2488>99(R)

This cascade affords enantiopure this compound in 74–92% overall yield, demonstrating superior stereocontrol compared to traditional reductive amination .

Catalytic Hydrogenation with Chiral Resolution

Resolution of Racemic Amines

An alternative route involves the hydrogenation of prochiral ketones followed by chiral resolution. The patent WO2014178068A2 details a protocol for analogous trifluoromethylphenylpropanamines :

  • Chiral Auxiliary : (R)-(+)-1-(1-Naphthyl)ethylamine tartrate resolves racemic mixtures via diastereomeric crystallization .

  • Solvent System : Methanol-water (4:1) optimizes tartrate salt precipitation .

Table 3: Resolution Efficiency for Trifluoromethyl Derivatives

SubstrateSolventRecovery (%)ee (%)
Racemic 1-[4-(CF₃)Ph]propan-2-amineMeOH-H₂O4598

Catalytic Hydrogenation of Imines

The resolved imine intermediate undergoes hydrogenation using Raney-Ni or Pd/C under 30–50 bar H₂ . Key conditions:

  • Temperature : 50–70°C ensures complete reduction without racemization .

  • Solvent : Toluene-methanol (3:1) balances substrate solubility and catalyst activity .

Table 4: Hydrogenation of Resolved Imine Intermediate

CatalystH₂ Pressure (bar)Temp (°C)Yield (%)ee Retention (%)
Raney-Ni40609599
Pd/C (5%)30509098

Comparative Analysis of Methodologies

Efficiency and Stereoselectivity

  • Chemoenzymatic Route : Higher enantioselectivity (>99% ee) and shorter synthesis time (24–36 h) but requires specialized enzymes .

  • Catalytic Hydrogenation : Scalable to industrial batches but involves multi-step resolution, reducing atom economy .

Environmental and Economic Considerations

  • The Wacker-Tsuji/biotransamination cascade uses aqueous solvents and ambient temperatures, aligning with green chemistry principles .

  • Hydrogenation methods generate metal waste and require high-pressure equipment, increasing operational costs .

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Trifluoromethyl)phenyl]propan-2-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines or alcohols.

Scientific Research Applications

1-[4-(Trifluoromethyl)phenyl]propan-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-[4-(Trifluoromethyl)phenyl]propan-2-amine exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to certain receptors or enzymes, modulating their activity and leading to various biological responses . The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares 1-[4-(Trifluoromethyl)phenyl]propan-2-amine with key analogs, highlighting structural variations and their implications:

Compound Name Molecular Formula Key Substituents Pharmacological Notes Evidence ID
This compound C₁₀H₁₂F₃N -CF₃ at para-phenyl; propan-2-amine Potential CYP51 inhibition (inferred from analogs) ; serotonin receptor modulation (structural similarity to BW723C86/R-DOI)
1-(4-Fluorophenyl)-2-methylpropan-2-amine C₁₀H₁₄FN -F at para-phenyl; methyl at C2-amine Enhanced lipophilicity; possible serotonin receptor affinity (similar to DOI derivatives)
2-[4-(Trifluoromethyl)phenyl]propan-2-amine C₁₀H₁₂F₃N -CF₃ at para-phenyl; amine at C2 position Positional isomer; altered spatial orientation may affect receptor binding
BW723C86 (1-[5-(thiophen-2-ylmethoxy)-1H-indol-3-yl]propan-2-amine) C₁₆H₁₇N₂OS Thiophene-methoxy-indole substitution Serotonin 5-HT₂B agonist; used in vascular studies
N-Ethyl-1-(4-(trifluoromethyl)phenyl)propan-2-amine C₁₂H₁₆F₃N -CF₃ at para-phenyl; N-ethyl substitution Increased steric bulk; potential prolonged half-life
1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-amine C₁₁H₁₅FN -F and -CH₃ at meta/para-phenyl; methyl at C2-amine Dual substituents may enhance receptor selectivity

Key Differences and Implications

Trifluoromethyl vs. Fluorine analogs (e.g., ) may exhibit faster clearance due to reduced steric hindrance.

Amine Position and Substitution: The positional isomer 2-[4-(trifluoromethyl)phenyl]propan-2-amine () places the amine on C2, altering the molecule’s conformation. This could reduce CNS penetration compared to the C1-amine derivative .

Aromatic Ring Modifications :

  • Compounds like BW723C86 () replace the phenyl ring with a thiophene-indole system, shifting activity toward 5-HT₂B agonism. This highlights how heterocyclic substitutions diversify pharmacological profiles .
  • Hybrid molecules (e.g., amphetamine-flurbiprofen amide in ) demonstrate that replacing the amine with an amide group abolishes typical amphetamine activity, redirecting effects toward cyclooxygenase inhibition .

Biological Activity

1-[4-(Trifluoromethyl)phenyl]propan-2-amine, commonly referred to as a trifluoromethyl-substituted amine, has garnered attention in biochemical and pharmacological research due to its potential biological activities. This article delves into the compound's mechanisms of action, cellular effects, metabolic pathways, and its significance in therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a trifluoromethyl group attached to a phenyl ring, which is further connected to a propan-2-amine structure. This unique structure enhances its lipophilicity, facilitating its interaction with various biological targets.

The primary mechanism of action for this compound involves its inhibition of the serotonin reuptake pump . This inhibition leads to increased levels of serotonin in the synaptic cleft, enhancing serotonergic transmission. The compound's interaction with other enzymes, such as monoamine oxidase (MAO) and cytochrome P450 enzymes, further influences its biochemical activity.

  • Enzyme Interactions : The compound interacts with several enzymes, influencing their activity and altering metabolic pathways.
  • Cellular Effects : It modulates cell signaling pathways and gene expression, impacting mood regulation and appetite suppression.

In Vitro Studies

Research indicates that this compound significantly affects cell viability and proliferation in various cancer cell lines. For instance, studies have shown that it can induce apoptosis in cells harboring wild-type and mutant p53 through mechanisms that include:

  • Cell Cycle Arrest : The compound has been observed to cause G0/G1 phase arrest at lower concentrations while inducing G2/M arrest at higher concentrations.
  • Cytotoxic Activity : In vitro assays demonstrated IC50 values indicating effective inhibition of cell viability in cancer lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer).
Cell LineIC50 Value (µM)Effect
HCT-11610.5Apoptosis induction
MCF-712.3Cell cycle arrest
HeLa15.0Reduced viability

Dosage Effects in Animal Models

In animal studies, the dosage of this compound significantly influences its biological effects:

  • Low Doses : Enhanced serotonergic transmission leading to improved mood regulation.
  • High Doses : Potential toxicity and adverse effects on cellular metabolism.

Metabolic Pathways

The compound is involved in several metabolic pathways, particularly those related to serotonin metabolism. It increases serotonin levels by inhibiting its reuptake, thereby affecting neurotransmitter dynamics crucial for mood regulation.

Transport and Distribution

The transport mechanisms of this compound within biological systems are critical for its efficacy:

  • Cell Membrane Permeability : The lipophilic nature aids in crossing cellular membranes.
  • Subcellular Localization : It may localize within specific organelles or compartments influenced by targeting signals or modifications.

Case Study 1: Anticancer Activity

A study examining the anticancer properties of the compound revealed significant cytotoxic effects against multiple cancer cell lines. The results indicated that the compound could serve as a potential lead for developing new anticancer therapies.

Case Study 2: Neuropharmacological Effects

Another study focused on the neuropharmacological implications of this compound showed promising results in modulating neurotransmitter systems associated with anxiety and depression.

Properties

IUPAC Name

1-[4-(trifluoromethyl)phenyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N/c1-7(14)6-8-2-4-9(5-3-8)10(11,12)13/h2-5,7H,6,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUUROQOAYQTBFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00936719
Record name 1-[4-(Trifluoromethyl)phenyl]propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00936719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1626-74-0
Record name α-Methyl-4-(trifluoromethyl)benzeneethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1626-74-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenethylamine, alpha-methyl-p-trifluoromethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001626740
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[4-(Trifluoromethyl)phenyl]propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00936719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1-(2-Nitro-propenyl)-4-trifluoromethyl-benzene (I-43a: 2.85 g, 12.33 mmol) was reacted with LiAlH4 (1.87 g, 49.31 mmol) in dry THF (40 mL). The resulting mixture was refluxed for 5 hours at 70° C. The reaction was monitored by TLC (20% ethylacetate in hexane). The reaction mass was cooled to 0° C., quenched with 10% NaOH solution (2 mL) and stirred for 20 minutes. The precipitated solid was filtered, washed with DCM and concentrated under reduced pressure to afford 2.5 g of the crude product which was used for the next step without further purification. LCMS: m/z=204.1 (M+1)
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1.87 g
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40 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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